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molecular formula C9H7NOS B108667 5-Phenyl-1,3-oxazole-2-thiol CAS No. 16172-23-9

5-Phenyl-1,3-oxazole-2-thiol

Cat. No. B108667
M. Wt: 177.22 g/mol
InChI Key: OKGRCDVKEPEXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432269B2

Procedure details

0.29 g (2.8 mmol) of triethylamine is added to a mixture of 0.5 g (2.8 mmol) of 5-phenyl-3H-oxazole-2-thione (FR 1,450,443) and 2.3 mL of phosphoryl chloride cooled to 0° C. The mixture is heated to 120° C. for 3 hours.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]1([C:14]2[O:18][C:17](=S)[NH:16][CH:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:17]1[O:18][C:14]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CNC(O1)=S
Name
Quantity
2.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 120° C. for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
ClC=1OC(=CN1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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